molecular formula C16H17N3 B3894820 4-(1-propyl-1H-benzimidazol-2-yl)aniline

4-(1-propyl-1H-benzimidazol-2-yl)aniline

Cat. No.: B3894820
M. Wt: 251.33 g/mol
InChI Key: JIRGLJLYLOWMPD-UHFFFAOYSA-N
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Description

4-(1-Propyl-1H-benzimidazol-2-yl)aniline is a heterocyclic organic compound featuring a benzimidazole core substituted with a propyl group at the 1-position and an aniline moiety at the 4-position. Its molecular formula is C₁₆H₁₇N₃, with a molecular weight of 251.33 g/mol . The benzimidazole ring contributes aromaticity and planarity, enabling π-π stacking interactions in biological systems, while the propyl chain enhances solubility in organic solvents compared to shorter alkyl analogs. This structural duality makes it a candidate for medicinal chemistry and materials science, particularly in drug design targeting enzymes or receptors requiring aromatic and hydrophobic interactions.

Properties

IUPAC Name

4-(1-propylbenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-11-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-10H,2,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRGLJLYLOWMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 4-(1-propyl-1H-benzimidazol-2-yl)aniline, have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzimidazole nucleus exhibit potent activity against various cancer cell lines.

  • Case Study : A study synthesized benzimidazole-cinnamide derivatives and evaluated their activity against multiple cancer cell lines, revealing IC50 values as low as 0.29 μM against A549 cells, indicating strong anticancer potential .
CompoundCell Line TestedIC50 (μM)
Compound 21A5490.29
Compound 21MDA-MB-2311.48
Compound 21NRK-52E (normal cells)1.58

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains.

  • Case Study : A synthesized benzimidazole derivative demonstrated significant antibacterial activity compared to standard antibiotics like ciprofloxacin and ampicillin, particularly against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus4Comparable to ciprofloxacin
Escherichia coli16Lower than ampicillin

Antifungal Activity

Research has also highlighted the antifungal potential of benzimidazole derivatives, including the target compound, particularly against Candida albicans and Aspergillus niger.

  • Case Study : A series of synthesized benzimidazole derivatives were tested for antifungal activity, showing comparable efficacy to fluconazole in inhibiting Candida albicans growth .
Fungal StrainActivity LevelComparison with Standard
Candida albicansHighComparable to fluconazole
Aspergillus nigerModerateLower than fluconazole

Comparison with Similar Compounds

Structural and Functional Insights

  • Benzimidazole vs. Imidazole/Thiazole/Pyrazole :
    Benzimidazole’s fused benzene and imidazole rings provide greater aromatic surface area than single-ring heterocycles (e.g., imidazole, thiazole), favoring interactions with hydrophobic protein pockets. However, imidazole derivatives (e.g., 4-[3-(1H-imidazol-1-yl)propyl]aniline) exhibit higher solubility due to the lone pair on N3, enhancing bioavailability .

  • Electron-Withdrawing Groups: Fluorine (in 3-fluoro-4-(1H-pyrazol-1-yl)aniline) and trifluoromethyl (in 4-ethoxy-2-(trifluoromethyl)aniline) increase metabolic stability and membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(1-propyl-1H-benzimidazol-2-yl)aniline to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) and transition-metal catalysts (e.g., Pd or Cu) to facilitate coupling reactions. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) enhance reaction efficiency .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Monitoring : Track reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and benzimidazole ring formation. Aromatic protons typically appear at δ 6.8–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₆H₁₇N₃, MW 251.33 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and light .
  • Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational modeling techniques like molecular docking elucidate the biological activity of this compound?

  • Methodology :

  • Target Selection : Identify potential biological targets (e.g., enzymes like glycogen phosphorylase) using structural homology databases (PDB) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding between the aniline NH group and active-site residues .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via in vitro enzymatic assays .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodology :

  • Kinetic Studies : Perform time-resolved UV-Vis or stopped-flow experiments to measure reaction rates under varying conditions (pH, solvent) .
  • Crystallography : Use SHELXL (via WinGX) to refine X-ray structures and verify bond lengths/angles, resolving discrepancies in electronic effects predicted by DFT .
  • Statistical Analysis : Apply multivariate regression to identify experimental variables (e.g., solvent polarity) influencing reactivity .

Q. How does the substitution pattern (e.g., propyl vs. isopropyl) on the benzimidazole ring affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying alkyl chains and test inhibitory activity in cell-based assays (e.g., MCF-7 cancer cells). Compare IC₅₀ values to establish trends .
  • Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure binding affinities with target proteins, correlating chain length/stereochemistry with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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